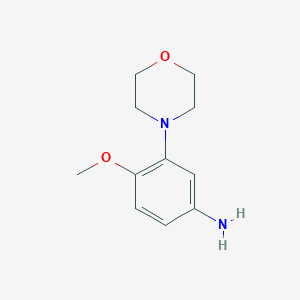

4-Methoxy-3-morpholin-4-yl-phenylamine

Description

4-Methoxy-3-morpholin-4-yl-phenylamine is an aromatic amine derivative featuring a methoxy group at the 4-position and a morpholine ring substituted at the 3-position of the phenyl backbone. This structural framework is significant in medicinal chemistry, particularly in kinase inhibitor design, where morpholine derivatives are valued for their ability to modulate pharmacokinetic properties .

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

4-methoxy-3-morpholin-4-ylaniline |

InChI |

InChI=1S/C11H16N2O2/c1-14-11-3-2-9(12)8-10(11)13-4-6-15-7-5-13/h2-3,8H,4-7,12H2,1H3 |

InChI Key |

FJCKBSTUEJMTOO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)N)N2CCOCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of substituted anilines with modifications at the 3- and 4-positions. Below is a detailed comparison with structurally related analogs, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues

Physicochemical Properties

Polarity/Solubility :

- The morpholine group in This compound increases polarity compared to analogs like 4-Methoxy-2-methylphenylamine, which lacks heteroatoms beyond the methoxy group. This enhances aqueous solubility, critical for bioavailability in drug candidates .

- Fluorinated derivatives (e.g., 4-Fluoro-3-methoxyphenylamine) exhibit lower solubility due to the hydrophobic nature of fluorine but improved metabolic stability .

- Electronic Effects: The electron-donating methoxy group activates the phenyl ring toward electrophilic substitution, while the morpholine’s nitrogen can participate in resonance, altering reactivity compared to non-heterocyclic analogs. Trifluoromethyl groups (e.g., in 4-Methoxy-3-(trifluoromethyl)benzaldehyde) are strongly electron-withdrawing, reducing ring electron density and directing substitution patterns .

Pharmacological Relevance

- Morpholine Derivatives : The morpholine ring in This compound is a common pharmacophore in kinase inhibitors (e.g., GSK-3β inhibitors), where it stabilizes protein-ligand interactions via hydrogen bonding .

- Fluorinated Analogs : 4-Fluoro-3-methoxyphenylamine derivatives are explored in PET tracer development due to fluorine-18’s isotopic properties .

Stability and Reactivity

- The morpholine ring confers moderate stability under acidic conditions but may undergo ring-opening in strong acids. In contrast, trifluoromethyl-substituted analogs exhibit superior chemical inertness .

- The primary amine group in all analogs is susceptible to oxidation, necessitating protective strategies during synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.